potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate
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Overview
Description
Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[24]heptane-6-carboxylate is a spirocyclic compound with a unique structure that has garnered significant attention in the field of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate typically involves the reaction of 5-azaspiro[2.4]heptane-6-carboxylic acid with 2-methylpropan-2-yl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropan-2-yl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antibacterial activity against respiratory pathogens.
Mechanism of Action
The mechanism of action of potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, including antibacterial activity and inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid: Another spirocyclic compound with similar applications in scientific research.
Potassium ®-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate: A related compound with a different protecting group.
Uniqueness
Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of the 2-methylpropan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18KNO4 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
GEBJJTWUKLHQEH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+] |
Origin of Product |
United States |
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